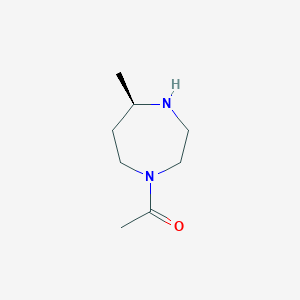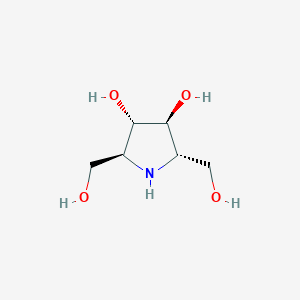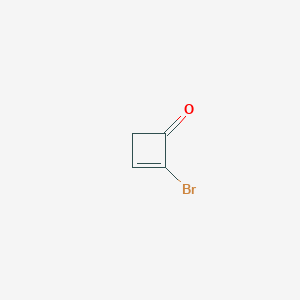
2-Bromocyclobut-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromocyclobut-2-enone is an organic compound with the molecular formula C₄H₃BrO. It is a brominated derivative of cyclobut-2-enone, featuring a four-membered ring with a bromine atom attached to one of the carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of Cyclobut-2-enone: : One common method to prepare 2-Bromocyclobut-2-enone involves the bromination of cyclobut-2-enone. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination.
-
Industrial Production Methods: : Industrially, the production of this compound can be scaled up by optimizing the bromination process. This involves using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 2-Bromocyclobut-2-enone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
-
Reduction Reactions: : The compound can be reduced to cyclobut-2-enone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Oxidation Reactions: : Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of
Propriétés
Formule moléculaire |
C4H3BrO |
|---|---|
Poids moléculaire |
146.97 g/mol |
Nom IUPAC |
2-bromocyclobut-2-en-1-one |
InChI |
InChI=1S/C4H3BrO/c5-3-1-2-4(3)6/h1H,2H2 |
Clé InChI |
VKXSFRBDTBLHSD-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
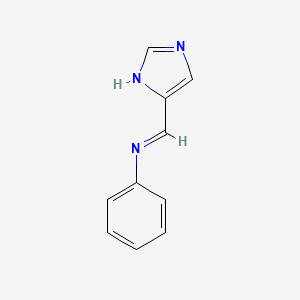
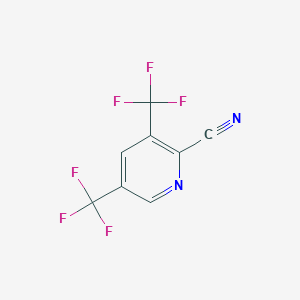
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

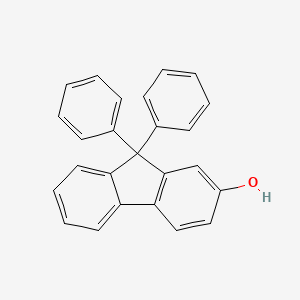
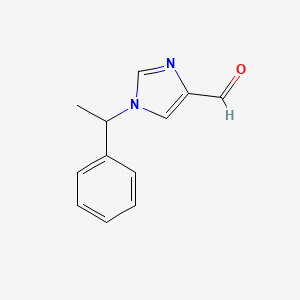
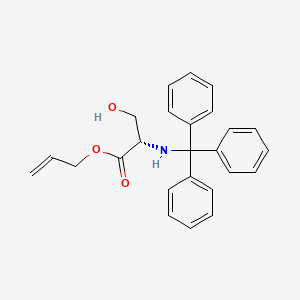
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
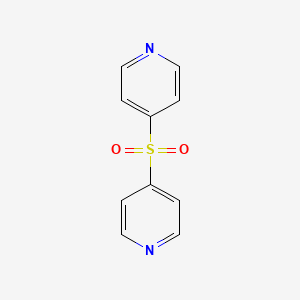
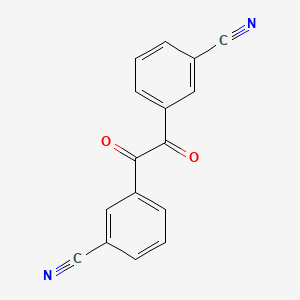
![2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)
